(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
[2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3 |
InChI Key |
LKOHSNVMIUXELC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2CC2CN)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropyl ring.
Amination: Finally, the cyclopropyl intermediate is treated with methanamine to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or aldehyde.
Scientific Research Applications
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The cyclopropyl ring may also play a role in its biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Key Receptor Affinity |
|---|---|---|---|---|---|
| Target Compound | Cyclopropylmethanamine | 2-Bromo-4,5-dimethoxyphenyl | ~300 | 2.8 | 5-HT2A (hypothesized) |
| 2C-B | Phenethylamine | 4-Bromo-2,5-dimethoxyphenyl | 261.1 | 2.1 | 5-HT2A (high) |
| 6-BR-DMPEA | Phenethylamine | 2-Bromo-4,5-dimethoxyphenyl | 276.1 | 2.5 | Undocumented |
| [1-(4-Methoxyphenyl)cyclopropyl]methanamine | Cyclopropylmethanamine | 4-Methoxyphenyl | 177.2 | 1.2 | Undocumented |
Research Findings and Implications
Biological Activity
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves alkylation reactions that yield new diaryl methanes. The compound can be derived from (2-bromo-4,5-dimethoxyphenyl)methanol through a series of chemical transformations. These synthetic routes are critical for producing compounds that exhibit specific biological activities.
Enzyme Inhibition
Recent studies have shown that derivatives of bromophenol compounds, similar to this compound, exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Ki values for bromophenol derivatives ranged from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE, indicating strong inhibition that could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Carbonic Anhydrases (CA I and CA II) : The synthesized compounds showed Ki values from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II and from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, suggesting potential applications in glaucoma treatment .
Anticancer Activity
The compound's structural features suggest it may have anticancer properties:
- Cytotoxicity Studies : Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For instance, compounds similar to this compound have shown IC50 values comparable to standard anticancer drugs like doxorubicin in various cancer cell lines .
- Mechanisms of Action : The anticancer activity is often linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Inhibition of Cancer Cell Lines : Compounds with similar structures have demonstrated significant inhibition rates against various cancer cell lines such as HeLa and U2OS, with IC50 values indicating potent activity .
- Neuroprotective Effects : Studies on related bromophenol compounds have reported neuroprotective effects through AChE inhibition, which is crucial for managing conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Substituent | Biological Activity | IC50 Value (nM) |
|---|---|---|
| Bromine | AChE Inhibition | 6.54 - 24.86 |
| Dimethoxy | CA I & II Inhibition | 1.63 - 25.67 |
| Cyclopropyl | Anticancer Activity | Varies by derivative |
Q & A
Basic: What synthetic routes are recommended for (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-closing strategies. For example:
- Halogenated benzyl precursors : Reacting 2-bromo-4,5-dimethoxybenzyl chloride with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclopropane ring. Temperature control (0–25°C) minimizes side reactions .
- Buchwald-Hartwig coupling : For aryl-bromide intermediates, palladium-catalyzed cross-coupling can introduce the cyclopropylmethanamine moiety. Ligand selection (e.g., XPhos) improves yield .
Optimization : Use polar aprotic solvents (DMF, acetonitrile) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances purity .
Advanced: How can researchers address low yields in cyclopropane ring formation during synthesis?
Methodological Answer:
Low yields often stem from steric hindrance or competing elimination pathways. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 100°C for 30 minutes vs. 24 hours conventional) .
- Protecting groups : Temporarily protect the methoxy or amine groups (e.g., Boc protection) to prevent unwanted side reactions during cyclopropanation .
- Catalyst screening : Test transition-metal catalysts (e.g., CuI or Pd(OAc)₂) to enhance ring-closing efficiency. Computational modeling (DFT) predicts favorable transition states .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 0.8–1.5 ppm for cyclopropyl CH₂) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₆BrNO₂) and detects isotopic patterns for bromine .
- X-ray crystallography : Resolves spatial arrangement of the bromine, methoxy, and cyclopropyl groups, critical for SAR studies .
Advanced: How does the cyclopropyl group influence biological activity compared to ethyl chains in analogs like 2C-B?
Methodological Answer:
- Structural rigidity : The cyclopropane ring restricts conformational flexibility, potentially enhancing binding affinity to serotonin receptors (5-HT₂A) by reducing entropy penalties during ligand-receptor interactions .
- Metabolic stability : Cyclopropane’s strain energy may slow oxidative metabolism (vs. ethyl chains in 2C-B), prolonging half-life. Validate via liver microsome assays .
- Computational docking : Compare binding poses of the cyclopropyl analog and 2C-B using molecular dynamics simulations (e.g., GROMACS). The cyclopropyl group may occupy hydrophobic pockets inaccessible to linear chains .
Basic: What are the known biological targets for structurally similar brominated methanamines?
Methodological Answer:
- Serotonin receptors (5-HT₂A/2C) : Brominated phenethylamines (e.g., 2C-B) show hallucinogenic effects via 5-HT₂A agonism. Radioligand binding assays (³H-ketanserin displacement) quantify affinity .
- Monoamine oxidases (MAOs) : Bromine’s electron-withdrawing effects may inhibit MAO-A/B, increasing synaptic neurotransmitter levels. Test using fluorometric MAO inhibition kits .
- Ion channels : Preliminary data suggest modulation of TRPV1 channels in pain pathways. Patch-clamp electrophysiology is recommended for validation .
Advanced: How can contradictory data on receptor binding affinities be resolved?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HEK293T expressing human 5-HT₂A) and buffer conditions (pH 7.4, 37°C) across studies to minimize variability .
- Allosteric vs. orthosteric binding : Perform Schild regression analysis to distinguish binding modes. Negative allosteric modulators may reduce efficacy without affecting affinity .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay AID 1259781) and apply statistical tools (e.g., Cohen’s d) to identify outliers or confounding variables .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Bromine and amine groups may cause skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., brominated byproducts) .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced: What strategies can resolve discrepancies in computational vs. experimental SAR data?
Methodological Answer:
- Force field refinement : Adjust parameters in docking software (e.g., AutoDock Vina) to account for cyclopropane’s angle strain and electron density .
- Free energy calculations : Use MM-PBSA/GBSA to compare binding free energies of predicted vs. crystallized ligand-receptor complexes .
- Synthetic validation : Synthesize top computational hits and test experimentally. For example, a methyl-substituted analog predicted to have higher affinity may validate via SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
